![molecular formula C9H7ClIN3O2 B13329656 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13329656.png)
2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reactants: 2-Methylpyrazolo[1,5-a]pyrimidine, N-chlorosuccinimide, iodine
- Conditions: Reflux in acetic acid
- Product: 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
Step 3: Addition of Acetic Acid Moiety
- Reactants: 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine, bromoacetic acid
- Conditions: Reflux in acetonitrile
- Product: 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid
Vorbereitungsmethoden
The synthesis of 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid typically involves a multi-step processThe final step involves the addition of the acetic acid moiety .
-
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Core
- Reactants: Methyl ketone, hydrazine hydrate
- Conditions: Reflux in ethanol
- Product: 2-Methylpyrazolo[1,5-a]pyrimidine
Analyse Chemischer Reaktionen
2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodo group to a hydrogen atom.
Substitution: The chloro and iodo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Biological Research: The compound is utilized in the study of biological interactions and cellular processes, particularly in the context of enzyme inhibition and signal transduction.
Wirkmechanismus
The mechanism of action of 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation . Additionally, its unique structure allows it to bind to specific sites on proteins, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-Methylpyrazolo[1,5-a]pyrimidine: Lacks the chloro and iodo substituents, resulting in different biological activities and chemical reactivity.
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the iodo substituent, leading to variations in its photophysical properties and biological interactions.
3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine:
The presence of both chloro and iodo substituents in this compound imparts unique properties, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C9H7ClIN3O2 |
|---|---|
Molekulargewicht |
351.53 g/mol |
IUPAC-Name |
2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C9H7ClIN3O2/c1-4-8(11)9-12-5(3-7(15)16)2-6(10)14(9)13-4/h2H,3H2,1H3,(H,15,16) |
InChI-Schlüssel |
VAAIULLJIFSPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=CC(=NC2=C1I)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


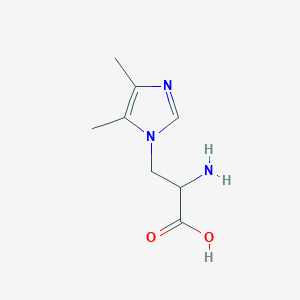
![1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane](/img/structure/B13329585.png)
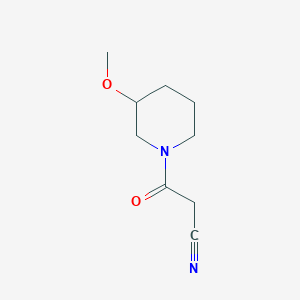

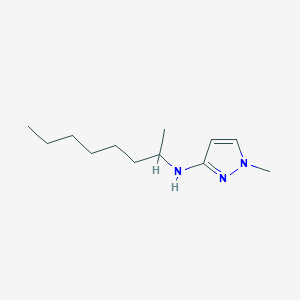
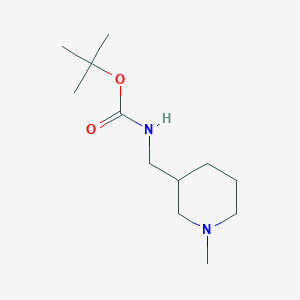
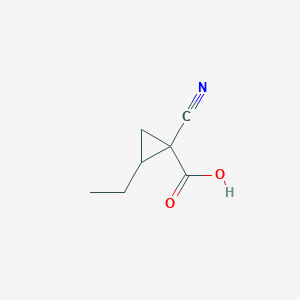
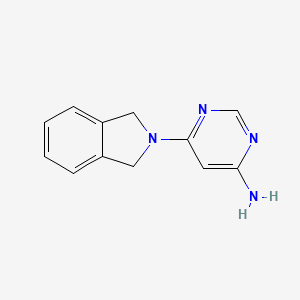
![2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13329621.png)
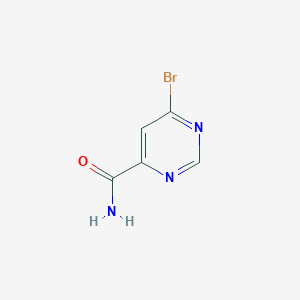
![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13329630.png)
![2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione](/img/structure/B13329631.png)

![5-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)isoindoline](/img/structure/B13329648.png)
